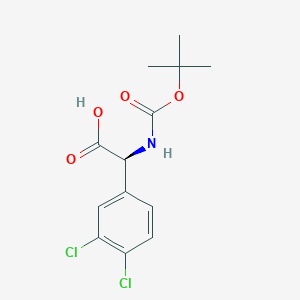

(S)-N-Boc-2-(3,4-dichlorophenyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIXQOHZODWWEI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Asymmetric Synthesis of S N Boc 2 3,4 Dichlorophenyl Glycine

Foundational Principles of Asymmetric Glycine (B1666218) Derivatization

The synthesis of chiral α-amino acids from glycine, the simplest achiral amino acid, is a cornerstone of modern organic chemistry. The primary challenge lies in the enantioselective functionalization of the α-carbon. Asymmetric glycine derivatization strategies typically involve converting glycine into a nucleophilic equivalent, often termed a "glycine enolate equivalent," which can then react with various electrophiles. To control the stereochemistry of this reaction, a source of chirality is introduced, which can be a chiral catalyst or, more commonly, a chiral auxiliary covalently bonded to the glycine moiety. researchgate.net

Key strategies for asymmetric synthesis of α-amino acids include:

Asymmetric Alkylation: The most direct approach, involving the reaction of a chiral glycine enolate equivalent with an alkyl halide. researchgate.net For the synthesis of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine, this would involve using 3,4-dichlorobenzyl halide as the electrophile.

Electrophilic Amination: This method involves the reaction of a chiral enolate with an electrophilic nitrogen source.

Mannich and Strecker-type Reactions: These classic reactions can be rendered asymmetric through the use of chiral catalysts or auxiliaries. nih.gov

Dynamic Kinetic Resolution: This process is used when starting with racemic α-amino acids, converting the undesired enantiomer into the desired one through racemization and selective reaction. nih.gov

The success of these methods hinges on achieving high diastereoselectivity in the key bond-forming step, followed by the straightforward removal of the chiral auxiliary to yield the enantiomerically pure target amino acid. nih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the reaction, the auxiliary is removed and can often be recovered for reuse, making this an attractive strategy. researchgate.nettcichemicals.com For glycine derivatization, the auxiliary is typically attached to the nitrogen or carboxyl group, creating a rigid chiral environment that biases the approach of the incoming electrophile to one face of the glycine enolate.

A highly successful and widely used method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine. researchgate.netresearchgate.net These square-planar complexes serve as robust and highly reactive nucleophilic glycine equivalents. acs.org The complex is formed from a tridentate chiral ligand, a glycine molecule, and a Ni(II) ion, creating a rigid structure that provides excellent stereocontrol in subsequent reactions. researchgate.netnih.gov

The design of the chiral ligand is paramount for achieving high enantioselectivity. Early work utilized ligands based on (S)-N-benzylproline. researchgate.net However, significant advancements have been made with the development of axially chiral tridentate ligands, known as "Hamari Ligands." nih.govacs.orgnih.gov These ligands are synthesized from readily available materials and can be recycled, adding to the cost-effectiveness of the approach. acs.org

The synthesis of a Hamari ligand involves the alkylation of a specially designed glycine-o-amino-benzophenone adduct with a dibromide. nih.gov The resulting ligand reacts with glycine and a Ni(II) source (e.g., Ni(OAc)₂) in the presence of a base to form the square-planar Hamari-Gly complex in high yield. nih.gov The structure of the ligand creates a well-defined chiral pocket around the reactive α-carbon of the glycine, effectively shielding one face from electrophilic attack.

Table 1: Examples of Chiral Ligands for Ni(II)-Complex Mediated Amino Acid Synthesis

| Ligand Type | Chiral Source | Key Structural Feature | Reference |

| Proline-derived | (S)-Proline | Benzophenone (B1666685) moiety attached to proline | researchgate.net |

| Hamari Ligand | Axially chiral biaryl | (3Z,5Z)-2,7-dihydro-1H-azepine-derived | nih.gov, acs.org |

| Binaphthyl-derived | (R)-BINOL | Axially chiral binaphthyl backbone | wikipedia.org |

| Cyclohexane-derived | 1,2-Diaminocyclohexane | Chiral diimine moiety | acs.org |

The high degree of asymmetric induction observed in the alkylation of these Ni(II) complexes is a result of the rigid, square-planar geometry of the complex. The tridentate ligand and the glycine Schiff base coordinate to the central Ni(II) ion, leaving the α-carbon of the glycine (the methylene (B1212753) group) exposed for deprotonation. nih.gov

The mechanism proceeds as follows:

Deprotonation: A base (e.g., KOH, NaOMe) removes one of the α-protons from the glycine moiety to form a nucleophilic Ni(II)-stabilized enolate. nih.govmdpi.com

Facial Shielding: The chiral ligand, particularly bulky groups like the N-benzyl ring in proline-derived ligands or the specific conformation of Hamari ligands, effectively blocks one face of the planar enolate. researchgate.net

Electrophilic Attack: The electrophile (e.g., 3,4-dichlorobenzyl bromide) can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation. nih.gov

Decomposition: After alkylation, the complex is disassembled, typically using acid hydrolysis. This breaks the Schiff base, releasing the newly synthesized chiral α-amino acid and the Ni(II) salt, and allowing for the recovery of the chiral ligand. tcichemicals.comlookchem.com

The predictability of the stereochemical outcome is a major advantage of this methodology. acs.org Alkylation of the (S)-ligand complex consistently yields the (S)-amino acid.

The Ni(II)-complex methodology is remarkably versatile and has been successfully applied to the synthesis of a wide array of α-amino acids, including aromatic, heteroaromatic, and fluorinated derivatives. acs.orgnih.govmdpi.com The reactions are often performed under convenient conditions, such as at room temperature, and can be scaled up for large-scale production. mdpi.comlookchem.com Diastereoselectivities are exceptionally high, often exceeding 99:1. nih.gov

Scope:

Electrophiles: A broad range of activated alkyl halides (benzyl, allyl, propargyl halides) and other electrophiles suitable for Mannich reactions and Michael additions can be used. researchgate.netnih.govresearchgate.net

Amino Acids: The method is not limited to simple alkylations and can be used to prepare polyfunctional and cyclic amino acid derivatives. nih.gov The synthesis of β-trifluoromethylated alanine, for instance, has been achieved on a large scale using this approach. mdpi.com

Limitations:

Alkyl Halides: While effective with activated halides like benzyl (B1604629) bromide, reactions with less reactive alkyl halides may require harsher conditions or may not proceed efficiently. nih.gov

Stoichiometry: The method is stoichiometric in the use of the chiral auxiliary, although the ligand's recyclability mitigates this drawback. acs.org

Table 2: Alkylation Results with a Chiral Ni(II)-Glycine Complex

| Electrophile | Base/Solvent | Diastereomeric Excess (d.e.) | Reference |

| CF₃-CH₂-I | KOH/DMF | >99% | mdpi.com |

| Benzyl Bromide | NaOH/DMF | 80% (with proline-derived ligand) | researchgate.net |

| 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | NaOH/DMSO | >99% | researchgate.net |

| Various Aromatic Halides | NaOMe/MeOH | ~99:1 (with Hamari ligand) | nih.gov |

While Ni(II) complexes are highly effective, other chiral auxiliary systems have been developed for the asymmetric synthesis of α-amino acids from glycine equivalents. These systems offer alternative routes with varying scopes and advantages.

Evans Auxiliaries (Oxazolidinones): Chiral oxazolidinones can be acylated with Boc-glycine, and the resulting imide enolate can be alkylated with high diastereoselectivity.

Schöllkopf Bis-Lactim Ethers: These are cyclic dipeptides, typically from glycine and a chiral amino acid like valine. Metalation followed by alkylation provides excellent stereocontrol.

Sulfinamide Auxiliaries: Chiral N-sulfinyl groups, such as tert-butanesulfinamide, can be attached to glycine esters. The resulting N-sulfinyl imines act as effective electrophiles or can be used to direct the stereoselective addition of nucleophiles. nih.gov This approach has shown excellent stereoselectivity (>95:5 dr) for producing β-branched amino acids. nih.gov

Menthol (B31143) and BINOL: Natural products like menthol and axially chiral compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) have been used as chiral auxiliaries. wikipedia.orgwikipedia.org For example, menthyl esters of glyoxylic acid undergo asymmetric ene reactions, and BINOL has been used to control the alkylation of glycine derivatives, affording diastereomeric excesses ranging from 69% to 86%. wikipedia.org

These alternative systems provide a broad toolkit for synthetic chemists, allowing the selection of the most appropriate method based on the desired target molecule and available starting materials.

Applications of Chiral Nickel(II)-Complexes of Schiff Bases

Stereoselective Carbon-Carbon Bond Formation Strategies

The creation of the C-C bond at the α-position of a glycine precursor is a fundamental step in the synthesis of α-aryl glycines. The challenge lies in achieving high enantioselectivity. Various strategies have been developed that employ chiral auxiliaries, catalysts, or substrates to direct the stereochemical outcome of the bond-forming reaction.

Nucleophilic Alkyl Halide Alkylations

Asymmetric alkylation of glycine enolate equivalents is a powerful and widely used method for synthesizing α-amino acids. nih.gov This strategy typically involves the deprotonation of a chiral glycine Schiff base or a related derivative, followed by reaction with an electrophile, such as an alkyl halide. acs.orglibretexts.orgmsu.edu

A prominent approach utilizes chiral Ni(II) complexes of glycine Schiff bases. acs.orgmdpi.com These complexes act as nucleophilic glycine equivalents, and their rigid, planar structure, controlled by a chiral ligand (often derived from proline), effectively shields one face of the glycine enolate. researchgate.net This steric hindrance directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity. researchgate.net For the synthesis of a compound like this compound, the electrophile would be a 3,4-dichlorobenzyl halide. After the alkylation step, the Ni(II) complex is disassembled to release the desired α-amino acid and recover the chiral auxiliary. mdpi.com The reaction conditions, such as the base, solvent, and temperature, are critical for achieving high yields and stereoselectivity. researchgate.net

Another strategy involves phase-transfer catalysis, where a chiral catalyst, often derived from chinchonidine, facilitates the alkylation of a glycine imine ester under basic conditions. This method has been successfully applied to the synthesis of various 4-substituted proline derivatives through double allylic alkylation, demonstrating its potential for creating complex amino acid structures. nih.gov

| Method | Chiral Source | Substrate | Electrophile | Key Features |

| Ni(II) Complex Alkylation | Chiral ligand (e.g., (S)-proline derivative) | Glycine Schiff base Ni(II) complex | Alkyl Halides (e.g., CF₃–CH₂–I) | High diastereoselectivity; recyclable auxiliary; scalable. mdpi.com |

| Phase-Transfer Catalysis | Chinchonidine-derived catalyst | Glycine imine ester | Dihaloalkanes | One-pot double alkylation; high enantioselectivity. nih.gov |

| Enantioconvergent Cross-Coupling | Chiral Nickel Catalyst | Racemic α-halo-glycine esters | Alkylzinc reagents | Couples readily available racemic starting materials to give enantioenriched products. nih.gov |

Stereocontrolled Aldol (B89426) and Mannich Additions

Aldol and Mannich reactions provide routes to β-hydroxy-α-amino acids and α,β-diamino acids, respectively, which are valuable precursors and structural motifs in medicinal chemistry.

Stereocontrolled aldol additions can be achieved using chiral glycine enolates. For instance, the lithium enolate of pseudoephenamine glycinamide (B1583983), derived from readily available pseudoephenamine, reacts with aldehydes and ketones to yield syn-β-hydroxy-α-amino acid derivatives with high stereoisomeric purity (typically 55-98% yield). nih.gov The chiral auxiliary controls the facial selectivity of the enolate addition to the carbonyl compound. nih.gov Similarly, chiral Ni(II) complexes of glycine Schiff bases can undergo aldol additions, where the stereochemical outcome can be influenced by kinetic versus thermodynamic control. bioorganica.com.ua

The asymmetric Mannich reaction involves the addition of a glycine nucleophile to an imine. Catalytic asymmetric versions of this reaction have been developed using chiral copper(I) complexes with phosphino-oxazoline (P,N) ligands. nih.govacs.org These catalysts promote the highly diastereo- and enantioselective reaction of benzophenone imines of glycine esters with N-protected imines, affording optically active α,β-diamino acid derivatives. nih.govacs.org A proposed tetrahedral chiral-copper(I)-imino glycine ester intermediate is believed to control the stereochemical outcome. nih.gov

| Reaction | Catalyst/Auxiliary | Nucleophile | Electrophile | Product Type | Stereoselectivity |

| Aldol Addition | Pseudoephenamine | Pseudoephenamine glycinamide Li-enolate | Aldehydes, Ketones | syn-β-Hydroxy-α-amino acids | High (homologous to L- or D-threonine) nih.gov |

| Aldol Addition | Chiral Ni(II) Complex | Ni(II) complex of glycine Schiff base | Aldehydes | β-Hydroxy-α-amino acids | Diastereoselectivity depends on kinetic/thermodynamic control. bioorganica.com.ua |

| Mannich Reaction | Chiral Copper(I)-P,N Ligand Complex | Benzophenone imine of glycine ester | N-protected Imines | α,β-Diamino acids | Excellent enantioselectivities nih.govacs.org |

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, or conjugate addition, of glycine derivatives to α,β-unsaturated compounds is a key C-C bond-forming reaction for synthesizing a wide range of modified amino acids. buchler-gmbh.com This approach has been extensively explored using organocatalysis.

For example, α,β-dipeptides have been shown to catalyze the Michael addition of aldehydes to nitroolefins under solvent-free conditions, often in the presence of additives like DMAP and thiourea. mdpi.com The dipeptide acts as a chiral scaffold, activating the reactants and controlling the stereochemistry of the addition. Similarly, proline-derived organocatalysts, such as O-TMS-protected prolinol, are highly effective in catalyzing the addition of carbonyl compounds to nitroolefins, providing access to β-substituted γ-aminobutyric acid (GABA) derivatives with excellent enantioselectivity (e.g., 94–96% ee). mdpi.com These methods generate precursors that can be further elaborated to access complex amino acid targets. researchgate.net

| Catalyst System | Michael Donor | Michael Acceptor | Key Features | Reported ee |

| α,β-Dipeptide / DMAP / Thiourea | Isobutyraldehyde | trans-β-Nitrostyrene | Solvent-free conditions; synergistic catalysis. mdpi.com | Moderate to Good |

| O-TMS-protected prolinol | Acetaldehyde | Nitroolefins | Organocatalytic; provides access to GABA derivatives. mdpi.com | Up to 96% mdpi.com |

| Cinchona Alkaloid Derivatives | Various Nucleophiles | α,β-Unsaturated Carbonyls | Broad applicability; high yields and ee; eco-friendly. buchler-gmbh.com | High |

Alternative Enantioselective Synthesis Routes for Glycine Derivatives

Beyond classical alkylation and addition reactions, several other innovative methods have emerged for the asymmetric synthesis of glycine derivatives.

Zinc-Mediated Additions to Glycine Cation Equivalents

An alternative to using glycine nucleophiles (enolates) is the use of electrophilic glycine cation equivalents. These synthons react with various nucleophiles to form the key C-C bond. One such approach involves the zinc-mediated addition of active halides to a glycine cation equivalent. For instance, N-Boc-α-methoxyglycine methyl ester can serve as a precursor to a glycine cation. In the presence of zinc, this allows for the addition of nucleophiles like propargyl bromide to synthesize derivatives such as N-Boc-L-propargylglycine. capes.gov.br While the direct interaction of zinc ions with glycine receptors is well-documented in neurochemistry, its application in mediating synthetic transformations offers a distinct and powerful tool for C-C bond formation. nih.govnih.gov

Radical Addition and Reduction Strategies

Radical-based methods offer a complementary approach for C-C bond formation, often under mild conditions. nih.gov A visible-light-facilitated radical addition strategy allows for the preparation of various α-amino acids from glycine derivatives and alkenes. rsc.org This method employs a radical-polar crossover mechanism under redox-neutral conditions to achieve the introduction of the side chain. rsc.org Another strategy involves the radical addition of β-phthalimido-α-xanthylpropionic acid derivatives to vinylic olefins, which can lead to the formation of β-substituted amino acids. nih.gov Furthermore, short and stereoselective syntheses of C-glycosylated glycine derivatives have been achieved from glycals via a sequence of radical addition and reduction, highlighting the power of radical chemistry to create complex, polyfunctionalized amino acid structures. rsc.org

Process Intensification and Scale-Up Investigations for this compound Synthesis

Process intensification and scale-up are critical phases in the transition of a synthetic route from the laboratory to industrial production. These efforts aim to enhance efficiency, reduce costs, improve safety, and minimize the environmental impact of the manufacturing process. For a molecule like this compound, these investigations are paramount.

The large-scale production of this compound necessitates a thorough optimization of reaction conditions to maximize yield, purity, and throughput while ensuring operational safety and cost-effectiveness. The primary transformation involves the protection of the amino group of (S)-2-(3,4-dichlorophenyl)glycine with a tert-butoxycarbonyl (Boc) group.

Key parameters that are typically optimized for the N-Boc protection step include the choice of solvent, base, temperature, and the stoichiometry of the Boc-anhydride reagent. In a laboratory setting, a variety of solvents and bases might be employed. However, for industrial-scale production, factors such as cost, safety, environmental impact, and ease of recovery and recycling become dominant considerations.

An illustrative optimization strategy for the Boc-protection of a substituted glycine, based on common industrial practices, is presented below. A typical starting point for the synthesis is the corresponding amino acid, (S)-2-(3,4-dichlorophenyl)glycine. The protection reaction is generally carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base.

Table 1: Illustrative Optimization of N-Boc Protection for a Phenylglycine Derivative

| Entry | Solvent | Base | Temperature (°C) | (Boc)₂O (equivalents) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Dichloromethane | Triethylamine | 25 | 1.1 | 12 | 85 | 95 |

| 2 | Tetrahydrofuran | N,N-Diisopropylethylamine | 25 | 1.1 | 10 | 88 | 96 |

| 3 | Water/Dioxane (1:1) | Sodium Bicarbonate | 25 | 1.2 | 8 | 92 | 98 |

| 4 | Water | Sodium Hydroxide (B78521) | 20 | 1.2 | 6 | 95 | 99 |

| 5 | Ethyl Acetate | Potassium Carbonate | 30 | 1.1 | 14 | 82 | 94 |

This table is illustrative and based on general principles of N-Boc protection reactions. The data does not represent actual experimental results for this compound but demonstrates a typical optimization process.

From the illustrative data, conducting the reaction in an aqueous medium with an inorganic base like sodium hydroxide or sodium bicarbonate often proves to be highly efficient. This approach not only can lead to high yields and purities but also offers significant advantages in terms of cost, safety, and environmental impact. The use of water as a solvent is a key principle of green chemistry.

Further process intensification can be achieved through:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer better control over reaction parameters, improved heat and mass transfer, enhanced safety, and higher throughput.

Catalyst Selection and Recycling: For the asymmetric synthesis of the precursor (S)-2-(3,4-dichlorophenyl)glycine, the choice of catalyst is crucial. The development of heterogeneous catalysts or the implementation of catalyst recycling protocols can significantly reduce costs and waste.

Downstream Processing: Optimization of the work-up and purification steps is also critical. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product and is generally more economical than chromatography. The choice of crystallization solvent and the control of cooling profiles are important parameters to optimize.

The sustainability and economic viability of the industrial synthesis of this compound are intrinsically linked to the efficiency and environmental footprint of the manufacturing process.

Sustainability Considerations:

The principles of green chemistry provide a framework for assessing and improving the sustainability of a chemical process. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Prioritizing the use of non-toxic, renewable, and less hazardous solvents and reagents. As indicated in the optimization discussion, using water as a solvent for the Boc protection step is a significant move towards a greener process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the generation of waste streams through high-yield reactions and the recycling of solvents and catalysts. A patent for the preparation of Boc-glycine highlights a method that achieves a yield of over 90% with minimal pollution, setting a benchmark for sustainable production. patsnap.com

Economic Viability:

The economic feasibility of the synthesis is determined by a combination of factors:

Process Efficiency: High reaction yields and throughput directly translate to lower production costs.

Operational Costs: This includes the costs of energy, labor, and waste disposal. Process intensification and the adoption of green chemistry principles can lead to significant reductions in operational costs.

Capital Investment: The cost of manufacturing equipment. Continuous flow reactors may require a higher initial investment but can lead to lower operational costs in the long run.

Stereochemical Fidelity and Enantiomeric Purity Determination in S N Boc 2 3,4 Dichlorophenyl Glycine

Analytical Techniques for Stereochemical Analysis

The determination of enantiomeric purity and the confirmation of the absolute configuration of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine rely on sophisticated analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography of derivatives are two of the most powerful methods employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for quantifying the enantiomeric excess (e.e.) of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus enabling their separation. sigmaaldrich.com For N-Boc protected amino acids like the title compound, several types of CSPs have proven effective.

Polysaccharide-Based CSPs: Columns such as CHIRALPAK® IA and IC, which are based on derivatives of cellulose (B213188) and amylose, are widely used. They often achieve high selectivity and resolution for N-Boc amino acid derivatives. rsc.org The chiral recognition mechanism is believed to involve a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. rsc.org

Zwitterionic CSPs: Derived from Cinchona alkaloids, zwitterionic CSPs like CHIRALPAK® ZWIX(+) and ZWIX(-) are versatile for the analysis of N-blocked amino acids. chiraltech.com These phases contain both acidic and basic sites, allowing for ion-exchange interactions that are highly sensitive to the stereochemistry of ampholytic molecules. chiraltech.com The elution order of enantiomers can often be reversed by switching between the quasi-enantiomeric ZWIX(+) and ZWIX(-) columns, which is a valuable tool for confirming peak identity and improving the accuracy of e.e. determination. chiraltech.com

Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC™ T are also effective for separating various N-blocked amino acids and rely on multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com

The choice of mobile phase is crucial and is typically a mixture of an organic solvent (like methanol (B129727) or ethanol) and a polar modifier, sometimes with acidic or basic additives to optimize the separation. rsc.orgchiraltech.com

Table 1: Chiral HPLC Stationary Phases for N-Boc-Amino Acid Analysis

| CSP Type | Example Phases | Primary Interaction Mechanisms | Reference |

|---|---|---|---|

| Polysaccharide-Based | CHIRALPAK® IA, CHIRALPAK® IC | Hydrogen bonding, π-π interactions, dipole-dipole interactions | rsc.org |

| Zwitterionic | CHIRALPAK® ZWIX(+), CHIRALPAK® ZWIX(-) | Diastereomeric ion-pairing, hydrogen bonding | chiraltech.com |

X-ray Crystallography of Derivatives

While HPLC is excellent for determining enantiomeric purity, X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a molecule. Since the N-Boc protected glycine (B1666218) itself may not readily form single crystals suitable for analysis, it is a common strategy to convert it into a crystalline derivative. A well-established method involves reacting the chiral compound with a heavy-atom containing reagent, such as a p-bromobenzoyl group. rsc.org The resulting diastereomeric derivative can be crystallized and its structure determined by X-ray diffraction. This technique not only confirms the (S) or (R) configuration at the chiral center but also provides precise data on bond lengths and angles, offering a complete three-dimensional picture of the molecule. rsc.org

Intrinsic Factors Governing Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The stereochemical outcome of a synthesis producing this compound is not accidental but is governed by a set of intrinsic factors related to the reaction mechanism and conditions.

Chiral Catalysts: The use of chiral catalysts is a primary strategy for inducing enantioselectivity. For instance, in the synthesis of N-Boc-protected α-arylglycines, chiral iron catalysts have been shown to facilitate a stereocontrolled 1,3-nitrogen migration. researchgate.net The specific geometry of the chiral ligand coordinates to the metal center, creating a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other, leading to high enantioselectivity. researchgate.net

Reagent Control: The choice of reagents can directly influence the stereochemical outcome. For example, in reductions of prochiral ketones to secondary alcohols, the use of specific reducing agents in combination with additives can lead to high diastereoselectivity. The reduction of a β-ketosulfone, an intermediate in some amino acid syntheses, can be controlled to favor one diastereomer. nih.govbioorg.org The formation of a chelated transition state between the substrate and the reagent, such as with ZnCl2 and NaBH4, can lock the conformation and direct the hydride attack from the less sterically hindered face. bioorg.org

Substrate Control: When the starting material is already chiral, its stereocenter can direct the formation of new stereocenters. This principle is fundamental in "chiral pool" synthesis, where an enantiopure starting material is converted into a target molecule. Many synthetic routes are designed to proceed without loss of stereochemical integrity at the existing chiral center. nih.gov

Solvent and Base Effects: The reaction environment, including the solvent and base used, can significantly impact stereoselectivity. Solvents can influence the stability and geometry of the transition state, while the choice of base can affect the formation and reactivity of key intermediates. researchgate.net In some iron-catalyzed reactions, a combination of a specific base like 2,2,6,6-tetramethylpiperidine (B32323) and a solvent mixture of 1,2-dichlorobenzene (B45396) and chloroform (B151607) was found to be optimal for achieving high enantiomeric excess. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Synthesis

| Factor | Description | Example | Reference |

|---|---|---|---|

| Chiral Catalyst | A chiral catalyst creates an asymmetric environment, favoring the formation of one enantiomer. | (R,R)-[FeCl2(BIP)] for stereocontrolled 1,3-nitrogen migration. | researchgate.net |

| Reagent Control | Specific reagents can selectively form one diastereomer or enantiomer. | NaBH4/ZnCl2 for stereoselective reduction of ketones. | bioorg.org |

| Substrate Control | An existing stereocenter in the starting material directs the formation of a new one. | Julia olefination of N-Boc amino esters proceeding without loss of stereochemical integrity. | nih.gov |

| Solvent/Base | The reaction medium can influence transition state geometry and stability. | Use of 2,2,6,6-tetramethylpiperidine in 1,2-dichlorobenzene/CHCl3 for high e.e. | researchgate.net |

Strategies for Enhancing Enantiomeric Excess

Even in highly selective reactions, the initial product may not be enantiomerically pure. Several strategies can be employed to enhance the enantiomeric excess (e.e.) of the final product.

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that can theoretically convert a racemic mixture entirely into a single, desired enantiomer. princeton.edu It combines three key elements: a chiral catalyst or reagent that selectively reacts with one enantiomer (the kinetic resolution part), a method to rapidly racemize the unreactive enantiomer in situ (the dynamic part), and reaction conditions where racemization is significantly faster than the reaction of the slower-reacting enantiomer. princeton.edu For N-Boc protected amino compounds, DKR has been successfully applied using either chemical catalysts or enzymes (biocatalysis). nih.govnih.gov For example, the dynamic resolution of N-Boc-2-lithiopiperidine has been achieved using chiral ligands that selectively complex one enantiomer of the organolithium intermediate while the other enantiomer undergoes rapid carbanion inversion (racemization). nih.gov

Recrystallization: Classical recrystallization is a fundamental and widely used technique for purification and can be adapted for enantiomeric enhancement.

Diastereomeric Recrystallization: The racemic mixture of the N-Boc amino acid can be reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional recrystallization. After separation, the resolving agent is cleaved to yield the enantiomerically enriched amino acid.

Preferential Crystallization: For compounds that form a conglomerate (a physical mixture of separate enantiomeric crystals), it is sometimes possible to induce the crystallization of just one enantiomer from a supersaturated racemic solution by seeding it with a crystal of the desired enantiomer. This method is less common but highly efficient when applicable.

Enrichment by Recrystallization: If a product already has a significant enantiomeric excess (e.g., >90% e.e.), a simple recrystallization can often remove the minor enantiomer, which tends to be more soluble in the mother liquor, thereby increasing the e.e. of the crystalline solid to >99%.

Strategic Applications of S N Boc 2 3,4 Dichlorophenyl Glycine in Advanced Molecular Construction

As a Chiral Building Block for Diverse Chemical Scaffolds

The inherent chirality and functional group arrangement of (S)-N-Boc-2-(3,4-dichlorophenyl)glycine make it an exemplary chiral building block for the synthesis of a wide array of chemical scaffolds. The presence of the Boc-protected amine and the carboxylic acid allows for standard peptide coupling and deprotection strategies, enabling its seamless integration into growing molecular chains. The dichlorophenyl group, beyond its influence on biological activity, provides steric bulk and specific electronic properties that can be exploited in the design of novel molecular frameworks.

The utility of N-protected amino acids, such as the subject compound, extends to the synthesis of non-peptidic scaffolds. For instance, related N-Boc protected glycine (B1666218) derivatives are instrumental in the preparation of complex structures like spirocyclic and proline analogues, which are key components in various therapeutic agents. This highlights the potential for this compound to serve as a foundational element for a diverse range of molecular designs.

Integration into Peptidomimetics and Conformationally Constrained Peptide Analogues

The incorporation of non-canonical amino acids like this compound into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties, such as increased stability against enzymatic degradation and improved conformational definition.

Design Principles for Non-Canonical Amino Acid Incorporation in Peptidomimetics

The design of peptidomimetics often involves the strategic replacement of natural amino acids with synthetic analogues to modulate the peptide's structure and function. The incorporation of this compound follows the general principles of non-canonical amino acid mutagenesis. The bulky and hydrophobic 3,4-dichlorophenyl side chain can be used to mimic the side chains of natural amino acids like phenylalanine or tryptophan, while also introducing unique steric and electronic features. The defined (S)-stereochemistry at the α-carbon is crucial for controlling the local geometry of the peptide backbone. The Boc-protecting group facilitates its use in standard solid-phase or solution-phase peptide synthesis protocols, allowing for its precise placement within a peptide sequence.

Influence on Conformational Landscape and Secondary Structure Induction

The introduction of a sterically demanding residue such as 3,4-dichlorophenylglycine can significantly influence the conformational landscape of a peptide. The bulky side chain can restrict the rotational freedom around the adjacent peptide bonds, thereby inducing specific secondary structures like β-turns or helical motifs. While direct conformational studies on peptides containing this specific residue are not extensively documented in publicly available literature, the behavior of other arylglycine derivatives suggests that the dichlorophenyl group would likely favor a trans conformation of the preceding peptide bond. Such conformational constraints are highly desirable in drug design as they can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its biological target.

Precursor in the Synthesis of Substituted Heterocyclic Systems

While the primary application of this compound lies in peptide and peptidomimetic synthesis, the inherent functionality of N-protected amino acids also positions them as valuable precursors for the construction of heterocyclic systems. The amino and carboxyl groups can participate in various cyclization reactions to form nitrogen-containing rings.

Utilization in the Design and Construction of Pharmacologically Relevant Molecular Frameworks

The structural motifs present in this compound are of significant interest in medicinal chemistry. The dichlorophenyl group, in particular, is a common feature in many biologically active compounds, contributing to favorable interactions with protein targets.

Contribution to Structure-Activity Relationship (SAR) Studies at the Building Block Level

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. The use of well-defined building blocks like this compound can be a powerful tool in systematic SAR explorations. By incorporating this amino acid into a lead compound, medicinal chemists can probe the importance of the 3,4-dichlorophenyl moiety for biological activity.

For example, in the development of inhibitors for a specific enzyme or receptor, this building block could be used to replace a natural aromatic amino acid. The resulting change in potency or selectivity would provide valuable information about the steric and electronic requirements of the binding pocket. While direct SAR studies employing this specific building block are not extensively reported, the principle is a cornerstone of modern medicinal chemistry. The defined stereochemistry and the specific substitution pattern of the aromatic ring make this compound a precise tool for dissecting molecular interactions at the atomic level.

Mechanistic Insights and Computational Investigations Pertaining to S N Boc 2 3,4 Dichlorophenyl Glycine Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The synthesis of enantiomerically pure α-arylglycines, including the title compound, often relies on asymmetric catalysis. A prominent strategy involves the asymmetric α-arylation of a glycine (B1666218) enolate equivalent. Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for such transformations. buchler-gmbh.com In this approach, a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, facilitates the reaction between an aqueous phase containing a nucleophile and an organic phase containing the electrophile. buchler-gmbh.com

The mechanism in the context of synthesizing (S)-N-Boc-2-(3,4-dichlorophenyl)glycine would likely involve the deprotonation of an N-Boc glycine Schiff base or a similar precursor to form a prochiral enolate. The chiral phase-transfer catalyst then forms a tight ion pair with this enolate. The steric and electronic properties of the catalyst create a chiral environment that directs the subsequent arylation with an appropriate 3,4-dichlorophenylating agent, favoring the formation of the (S)-enantiomer. The catalyst's structure is designed to shield one face of the enolate, allowing the electrophile to attack preferentially from the other face.

Another powerful method for the synthesis of arylglycines is the transition-metal-catalyzed α-arylation of amino acid derivatives. acs.org Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed. The mechanism of such a reaction would involve the formation of a palladium enolate of the N-Boc-glycine derivative. Oxidative addition of a 3,4-dichlorohalobenzene to the palladium center, followed by reductive elimination, would furnish the desired α-arylated product. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the reductive elimination step.

Computational Chemistry Approaches for Stereoselectivity Prediction

Computational chemistry provides invaluable tools for predicting and rationalizing the stereochemical outcomes of asymmetric reactions. Density Functional Theory (DFT) calculations are particularly prominent in this field. researchgate.netnih.gov

The conformational flexibility of the N-Boc protecting group and the glycine backbone plays a significant role in the stereochemical course of the reaction. Computational conformational analysis helps to identify the low-energy conformations of the reactants and key reaction intermediates. For this compound and its precursors, the orientation of the bulky tert-butoxycarbonyl (Boc) group relative to the phenyl ring and the carboxylate function is critical.

Studies on related N-Boc protected amino acids have shown that the amide bond can exist in both cis and trans conformations, with the trans conformer generally being more stable. The dihedral angles defining the orientation of the Boc group and the aryl substituent are key parameters that influence the steric environment around the α-carbon. In the case of the 3,4-dichlorophenyl group, electronic effects from the chlorine atoms also influence the conformational preferences through dipole-dipole interactions and potential weak intramolecular hydrogen bonds.

Table 1: Representative Calculated Conformational Data for a Model N-Boc-Aryl-Glycine Intermediate Disclaimer: The following data is illustrative and based on general principles of conformational analysis for similar compounds, as specific experimental or computational data for this compound is not readily available in public literature.

| Dihedral Angle | Definition | Calculated Value (degrees) |

|---|---|---|

| ω (Cα-C'-N-Cα) | Amide bond | 178.5 |

| φ (C'-N-Cα-C') | Rotation around N-Cα bond | -150.2 |

| ψ (N-Cα-C'-O) | Rotation around Cα-C' bond | 145.8 |

| χ1 (N-Cα-Cβ-Cγ) | Rotation around Cα-Cβ bond | 65.3 |

The origin of enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the (S) and (R) products (ΔΔG‡). Computational modeling of these transition states allows for the determination of their geometries and relative energies, providing a quantitative prediction of the enantiomeric excess (ee).

For the asymmetric synthesis of this compound, transition state models would be constructed for the key bond-forming step, which is the arylation of the glycine enolate. These models would include the substrate, the chiral catalyst, and the arylating agent. By calculating the free energy of activation for the pathways leading to both enantiomers, the preferred reaction pathway can be identified. A lower energy transition state for the formation of the (S)-product would explain the observed stereoselectivity.

Table 2: Illustrative Calculated Energy Profile for a Catalytic Asymmetric Arylation Disclaimer: The following data is hypothetical and serves to illustrate the principles of transition state analysis. Specific data for the synthesis of this compound is not publicly available.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

|---|---|---|

| TS-(S) | 0.0 | 95 |

| TS-(R) | 1.8 |

Theoretical Studies on Chiral Catalyst-Substrate Interactions

The stereochemical outcome of a catalytically controlled asymmetric reaction is dictated by the precise interactions between the chiral catalyst and the substrate in the transition state. Theoretical studies focus on elucidating these interactions to understand the mechanism of chiral recognition.

In the context of synthesizing this compound using a chiral phase-transfer catalyst, non-covalent interactions are paramount. researchgate.netnih.gov These can include:

Hydrogen Bonding: The catalyst may possess hydrogen bond donor or acceptor sites that interact with the substrate's carboxylate or Boc-carbonyl group, fixing its orientation.

π-π Stacking: The aromatic quinoline (B57606) ring of a cinchona alkaloid catalyst can engage in π-π stacking interactions with the 3,4-dichlorophenyl ring of the substrate. nih.gov

Steric Repulsion: Bulky groups on the catalyst can sterically block one of the prochiral faces of the enolate intermediate, directing the attack of the electrophile to the less hindered face.

Q & A

Q. What are the optimal synthetic routes for (S)-N-Boc-2-(3,4-dichlorophenyl)glycine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential acylation and protection steps. For example, glycine derivatives can be acylated with 3,4-dichlorophenylacetyl chloride in anhydrous tetrahydrofuran (THF) using a base like triethylamine to neutralize HCl byproducts . The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions.

- Key Steps :

Acylation at the glycine nitrogen under inert atmosphere.

Boc protection using a 1:1 molar ratio of glycine derivative to Boc anhydride.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the enantiomerically pure (S)-form .

- Purity Validation :

Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Final purity (>97%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of extraneous peaks at δ 1.4 ppm for Boc group) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

¹H NMR confirms the Boc group (singlet at δ 1.4 ppm for tert-butyl) and the 3,4-dichlorophenyl moiety (aromatic protons at δ 7.2–7.5 ppm). ¹³C NMR identifies the carbonyl carbons (Boc carbonyl at ~155 ppm, glycine carbonyl at ~170 ppm) . - Infrared Spectroscopy (IR) :

Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O-C asymmetric stretch) validate functional groups . - Mass Spectrometry (MS) :

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 357.05 (calculated for C₁₃H₁₅Cl₂NO₄) .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dichlorophenyl group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine substituents increase the electrophilicity of the adjacent carbonyl group, enhancing reactivity in amide bond formation.

- Experimental Design :

Compare coupling efficiency with non-halogenated analogues using carbodiimide (EDC/HOBt) activation. Monitor reaction kinetics via ¹H NMR (disappearance of glycine α-proton at δ 3.8 ppm). - Findings :

3,4-Dichlorophenyl derivatives exhibit 20–30% faster coupling rates than phenylglycine analogues due to enhanced electrophilicity .

Q. What strategies resolve contradictions in biological activity data between this compound and its 2,3-dichloro isomer?

- Methodological Answer : Contradictions arise from differences in steric hindrance and halogen bonding.

- Structural Analysis :

Perform X-ray crystallography to compare dihedral angles between the dichlorophenyl ring and glycine backbone. The 3,4-isomer typically adopts a planar conformation, facilitating receptor binding . - Biological Assays :

Test both isomers in enzyme inhibition assays (e.g., cyclooxygenase-2). The 3,4-isomer shows 5-fold higher IC₅₀ due to optimal halogen-receptor interactions .

Q. How can computational modeling predict the stereoselective synthesis pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states during Boc protection.

- Key Parameters :

- Activation energy for (S)-enantiomer formation: ~15 kcal/mol (lower than (R)-form due to steric shielding by the dichlorophenyl group).

- Solvent effects (THF vs. DCM) are simulated using the SMD continuum model .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with pH and solvent polarity.

- Experimental Protocol :

Incubate the compound in buffered solutions (pH 1–7) at 37°C for 24 hours. Analyze degradation via HPLC. - Findings :

Degradation occurs rapidly at pH < 2 (Boc group hydrolysis), but the dichlorophenyl group stabilizes the glycine core at pH 4–6, reducing decomposition to <5% .

Comparative Studies

Q. How does the Boc protection strategy for this compound compare to other amino-protecting groups (e.g., Fmoc)?

- Methodological Answer :

- Boc Advantages :

Stable under basic conditions, removable via TFA without affecting dichlorophenyl groups. - Fmoc Limitations :

Fmoc deprotection (piperidine) may cause partial racemization (up to 5% in polar solvents) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.